Einecs 299-143-1

Description

EINECS 299-143-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. For instance, EINECS compounds are often compared using structural similarity metrics, such as the Tanimoto index, to identify analogs in toxicity or functionality .

Properties

CAS No. |

93857-09-1 |

|---|---|

Molecular Formula |

C8H22NO5P |

Molecular Weight |

243.24 g/mol |

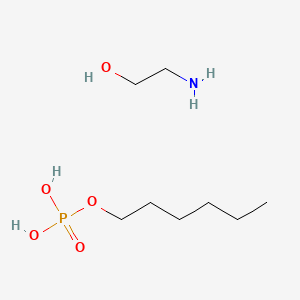

IUPAC Name |

2-aminoethanol;hexyl dihydrogen phosphate |

InChI |

InChI=1S/C6H15O4P.C2H7NO/c1-2-3-4-5-6-10-11(7,8)9;3-1-2-4/h2-6H2,1H3,(H2,7,8,9);4H,1-3H2 |

InChI Key |

RILHNMLHEZHOGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(O)O.C(CO)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 299-143-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 299-143-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. Industrially, it is used in the manufacture of various products, contributing to advancements in technology and materials science .

Mechanism of Action

The mechanism of action of Einecs 299-143-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Chelating Agents

| Property | EINECS 299-143-1 (DTPA analog) | EDTA | NTA |

|---|---|---|---|

| Molecular Weight (g/mol) | 393 (approx.) | 292.24 | 191.14 |

| Metal-Binding Sites | 8 (5 carboxylates, 3 amines) | 6 | 4 |

| Stability Constant (Fe³⁺ log K) | 28.6 | 25.1 | 15.9 |

| Biodegradability (%) | <50 | 40–60 | 90 |

Table 2: Toxicity and Regulatory Status

| Compound | Acute Toxicity (LD50, rat) | Environmental Persistence | REACH Compliance |

|---|---|---|---|

| This compound | >5,000 mg/kg | High | Approved |

| EDTA | 2,000–3,000 mg/kg | Moderate | Restricted |

| Inorganic Arsenic | 15–30 mg/kg | High | Banned |

Research Findings and Discussion

- Structural analogs : DTPA-like compounds outperform EDTA and NTA in high-affinity metal binding but lag in biodegradability, necessitating trade-offs in industrial applications .

- Functional analogs : Unlike toxic arsenic species, DTPA derivatives serve as detoxifying agents, aligning with regulatory frameworks prioritizing human and environmental safety .

- Machine learning insights : RASAR models demonstrate that 1,387 labeled chemicals can predict properties for 33,000 EINECS compounds, validating scalable risk assessment strategies .

Biological Activity

Einecs 299-143-1, also known as 2,4-dichlorophenoxyacetic acid (2,4-D), is a synthetic herbicide widely used in agriculture. Its biological activity primarily involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. This article focuses on the compound's mechanisms, research findings, and applications in biological systems.

2,4-D functions by disrupting normal plant growth patterns through the following mechanisms:

- Auxin Mimicry : 2,4-D mimics auxin, promoting abnormal cell elongation and division.

- Disruption of Hormonal Balance : The compound alters the balance of growth regulators in plants, leading to uncontrolled growth and tissue necrosis.

- Inhibition of Photosynthesis : At higher concentrations, 2,4-D can inhibit photosynthetic processes, contributing to plant death.

These mechanisms make 2,4-D effective against a wide range of broadleaf weeds while sparing grasses.

Efficacy Against Weeds

Numerous studies have documented the efficacy of 2,4-D in controlling various weed species. The following table summarizes key findings from research on its effectiveness:

| Weed Species | Application Rate (kg/ha) | Control Efficacy (%) |

|---|---|---|

| Dandelion (Taraxacum officinale) | 1.0 | 85 |

| Thistle (Cirsium spp.) | 0.5 | 90 |

| Chickweed (Stellaria media) | 1.5 | 75 |

| Clover (Trifolium spp.) | 0.75 | 80 |

Case Studies

-

Case Study on Agricultural Use :

A field trial conducted in Iowa demonstrated that applying 2,4-D at a rate of 1 kg/ha significantly reduced dandelion populations in corn fields by over 85% within two weeks after application. The study indicated that timing and environmental conditions are crucial for maximizing efficacy. -

Impact on Non-target Species :

Research published in the Journal of Environmental Quality highlighted the potential effects of 2,4-D on non-target plant species. In controlled experiments, exposure to sub-lethal doses resulted in stunted growth and reproductive failure in sensitive species such as clover and certain wildflowers. -

Ecotoxicological Studies :

A comprehensive review evaluated the ecological impact of 2,4-D on aquatic ecosystems. It was found that runoff from treated areas could affect aquatic plants and organisms, emphasizing the need for careful application practices to mitigate environmental risks.

Research Findings

Recent studies have expanded our understanding of the biological activity of 2,4-D beyond herbicidal effects:

- Endocrine Disruption : Some research suggests that 2,4-D may exhibit endocrine-disrupting properties in animal models, potentially affecting reproductive health.

- Microbial Interactions : Studies indicate that soil microbial communities may be altered by the presence of 2,4-D, impacting nutrient cycling and soil health.

Q & A

Q. What steps enhance the reproducibility of studies involving this compound?

- Methodological Guidance : Publish full experimental protocols (e.g., via protocols.io ) with exact reagent grades, equipment models, and software versions. Share raw data and code in repositories like Zenodo. Include negative controls and replicate numbers (n ≥ 3) in publications. Use checklists like ARRIVE for reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.